molecular formula C12H10ClN3O B13547925 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride CAS No. 2825005-71-6

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride

Cat. No.: B13547925
CAS No.: 2825005-71-6
M. Wt: 247.68 g/mol
InChI Key: YBLARXJBSRTHKY-UHFFFAOYSA-N
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Description

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride is a chemical compound with the molecular formula C12H9N3O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenoxy group attached to a pyridine ring, along with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride typically involves the reaction of 3-aminophenol with 6-chloronicotinonitrile under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Aminophenoxy)pyridine-3-carbonitrile: Similar structure but without the hydrochloride group.

    6-(3-Aminophenoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

    6-(3-Aminophenoxy)pyridine-3-methanol: Contains a hydroxymethyl group instead of a carbonitrile group.

Uniqueness

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

2825005-71-6

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-(3-aminophenoxy)pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C12H9N3O.ClH/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11;/h1-6,8H,14H2;1H

InChI Key

YBLARXJBSRTHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N.Cl

Origin of Product

United States

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